2-Ethylpropanediamide
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Overview
Description
2-Ethylpropanediamide, also known as 2-ethylmalonamide, is an organic compound with the molecular formula C5H10N2O2. It is a derivative of malonamide, characterized by the presence of an ethyl group attached to the second carbon of the propanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylpropanediamide typically involves the reaction of ethylmalonic acid with ammonia or an amine under controlled conditions. One common method is the amidation of ethylmalonic acid using ammonia gas or an aqueous ammonia solution. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpropanediamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
2-Ethylpropanediamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethylpropanediamide involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Malonamide: The parent compound, lacking the ethyl group.
N-ethylmalonamide: Similar structure but with an ethyl group attached to the nitrogen atom.
2-ethylsuccinimide: A structurally related compound with a different functional group arrangement.
Uniqueness: 2-Ethylpropanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .
Properties
IUPAC Name |
2-ethylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTLLABTZRFJGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294584 |
Source
|
Record name | 2-ethylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-49-1 |
Source
|
Record name | NSC97182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ethylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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